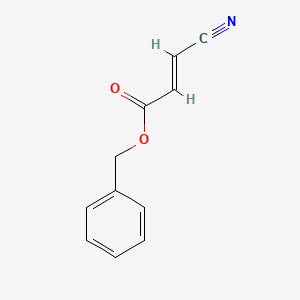

Benzyl 3-cyanoacrylate

Description

BenchChem offers high-quality Benzyl 3-cyanoacrylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl 3-cyanoacrylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C11H9NO2 |

|---|---|

Molecular Weight |

187.19 g/mol |

IUPAC Name |

benzyl (E)-3-cyanoprop-2-enoate |

InChI |

InChI=1S/C11H9NO2/c12-8-4-7-11(13)14-9-10-5-2-1-3-6-10/h1-7H,9H2/b7-4+ |

InChI Key |

ISTMDTFQYFVMHN-QPJJXVBHSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)/C=C/C#N |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C=CC#N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Benzyl 2-Cyanoacrylate: Synthesis, Properties, and Applications in Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction and Chemical Identity

The term "Benzyl 3-cyanoacrylate" as a formal chemical name is not standard. Based on the principles of IUPAC nomenclature, the correct terminology for the benzyl ester of 2-cyanoacrylic acid is Benzyl 2-Cyanoacrylate . This guide will proceed with this corrected nomenclature. It is important to note that while various alkyl esters of 2-cyanoacrylic acid are commercially available, Benzyl 2-Cyanoacrylate is not commonly listed as a standalone, stable monomer. This is likely due to its high reactivity and propensity for rapid polymerization.

Therefore, this guide will focus on the in-situ generation of Benzyl 2-Cyanoacrylate for subsequent polymerization or nanoparticle formation, a common practice in the synthesis of cyanoacrylate-based materials for biomedical applications.

Key Chemical Information:

While a specific CAS number for Benzyl 2-Cyanoacrylate monomer is not found, related compounds provide context:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Benzyl Acrylate | 2495-35-4 | C10H10O2 | 162.19 |

| Benzyl Cyanoacetate | 14447-18-8 | C10H9NO2 | 175.18 |

| Ethyl 2-Cyanoacrylate | 7085-85-0 | C6H7NO2 | 125.13 |

The properties of Benzyl 2-Cyanoacrylate can be inferred from these related structures and the general characteristics of the cyanoacrylate family.

Synthesis of Benzyl 2-Cyanoacrylate and its Polymer

The synthesis of alkyl 2-cyanoacrylates is primarily achieved through the Knoevenagel condensation of a cyanoacetate with formaldehyde, followed by depolymerization of the resulting intermediate polymer.[1] In the case of Benzyl 2-Cyanoacrylate, the precursor would be Benzyl Cyanoacetate.

The overall synthetic pathway can be visualized as follows:

Caption: Anionic polymerization of Benzyl 2-Cyanoacrylate.

The polymerization is initiated by a nucleophile (Nu⁻), which attacks the β-carbon of the monomer, forming a resonance-stabilized carbanion. This carbanion then propagates by attacking another monomer molecule, leading to rapid chain growth. The reaction is typically terminated by an acidic species.

Applications in Drug Development and Delivery

Poly(alkyl cyanoacrylate) (PACA) nanoparticles are extensively investigated as carriers for drug delivery due to their biodegradability and ability to encapsulate a wide range of therapeutic agents. [2]Poly(benzyl cyanoacrylate) nanoparticles offer unique potential in this field.

Potential Advantages in Drug Delivery:

-

Enhanced Drug Loading: The aromatic benzyl groups may offer favorable π-π stacking interactions with aromatic drug molecules, potentially leading to higher drug encapsulation efficiencies. [3]* Controlled Release: The degradation rate of the polymer matrix, influenced by the benzyl ester, can be tailored to achieve a desired drug release profile.

-

Targeted Delivery: The surface of the nanoparticles can be functionalized with targeting ligands (e.g., antibodies, peptides) to direct the drug to specific cells or tissues.

Therapeutic Areas of Interest:

-

Oncology: Encapsulation of chemotherapeutic agents to improve their therapeutic index and reduce systemic toxicity. [2]* Infectious Diseases: Delivery of antibiotics or antiviral drugs to infected sites.

-

Gene Therapy: Complexation with nucleic acids to protect them from degradation and facilitate their delivery into cells.

Caption: Workflow for drug delivery using poly(benzyl 2-cyanoacrylate) nanoparticles.

Safety and Handling

As with all cyanoacrylate-based materials, appropriate safety precautions must be taken.

-

Monomer: The monomer is a potent lachrymator and can cause respiratory irritation. [4]It will bond skin and eyes in seconds. [5]All handling should be performed in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves (polyethylene is recommended), and a lab coat. [4]* Storage: The monomer is highly reactive and should be stored in a cool, dry, and dark place with a stabilizer (e.g., hydroquinone).

-

Spills: Small spills can be polymerized by adding water and then scraped up.

Conclusion

Benzyl 2-Cyanoacrylate, while not a commonly isolated monomer, represents a significant building block for the synthesis of functional polymers with promising applications in drug delivery. The ability to form biodegradable nanoparticles with the potential for high drug loading makes poly(benzyl 2-cyanoacrylate) a compelling candidate for further research and development in advanced pharmaceutical formulations. A thorough understanding of its synthesis, polymerization, and physicochemical properties is crucial for harnessing its full potential in creating innovative therapeutic solutions.

References

-

Arrowhead Forensics. (n.d.). Safety Data Sheet Cyanoacrylate. Retrieved from [Link]

-

European Chemicals Agency. (n.d.). Benzyl methacrylate - Registration Dossier. Retrieved from [Link]

-

Farnell. (2005). Material Safety Data Sheet 1. CHEMICAL PRODUCT AND COMPANY IDENTIFICATION 2. COMPOSITION/INFORMATION ON INGREDIENTS 3. HAZARDS I. Retrieved from [Link]

-

PubChem. (n.d.). Benzyl cyanoformate. Retrieved from [Link]

-

ITW LLC & Co. KG. (2017). Safety Data Sheet. Retrieved from [Link]

-

PubChem. (n.d.). N-benzyl-2-cyanoacetamide. Retrieved from [Link]

- Samuel, H. S., et al. (2024). Cyanoacrylate Chemistry and Polymerization Mechanisms. Progress in Chemical and Biochemical Research, 7(2), 129-142.

- Nicolas, J., et al. (2009). Synthesis of Highly Functionalized Poly(alkyl cyanoacrylate) Nanoparticles by Means of Click Chemistry. Biomacromolecules, 10(5), 1269-1277.

- Yilmaz, E., et al. (2012). Cyanoacrylate adhesive provides efficient local drug delivery.

- Reddy, M. K., et al. (2015).

- Sancak, T., & Sancak, E. (2017). Cyanoacrylic tissue glues: Biochemical properties and their usage in urology. Turkish Journal of Urology, 43(4), 406-412.

- van der Strate, B. W. A., et al. (2022). Identification of novel cyanoacrylate monomers for use in nanoparticle drug delivery systems prepared by miniemulsion polymerisation – A multistep screening approach. Journal of Drug Delivery Science and Technology, 74, 103565.

-

Chemsrc. (n.d.). benzyl 2-isocyanoacetate | CAS#:41995-26-0. Retrieved from [Link]

- Mohan, A., & Narayanan, S. (2014). A Review on Recent Trends and Various Preparation Techniques of Polymeric Nanoparticles. Journal of Chemical and Pharmaceutical Research, 6(6), 182-188.

- Wang, Y., et al. (2023). Design, Synthesis, and Biological Activities of Novel 2-Cyanoacrylate Compounds Containing Substituted Pyrazolyl or 1,2,3-Triazolyl Moiety. Molecules, 28(11), 4443.

- Sahoo, S. K., et al. (2014). A Review of Poly Butyl Cyanoacrylate Nanoparticles as a Cancer Drug Delivery and Targeting. Journal of Nanostructures, 4(3), 333-344.

- Schlaad, H., & Schmidt, B. V. (2023). Superbase-enabled anionic polymerization of poly(alkyl cyanoacrylate)s.

-

PubChem. (n.d.). Benzyl cyanate. Retrieved from [Link]

- Vauthier, C., & Couvreur, P. (2009). Synthesis of poly(alkyl cyanoacrylate)-based colloidal nanomedicines. Wiley Interdisciplinary Reviews: Nanomedicine and Nanobiotechnology, 1(1), 111-127.

- Tan, C. S. H., et al. (2015). The Efficacy of N-Butyl-2 Cyanoacrylate (Histoacryl) for Sealing Corneal Perforation: A Clinical Case Series and Review of the Literature. Journal of Clinical & Experimental Ophthalmology, 6(5), 1-5.

- Grytsenko, O. O., et al. (2019). Preparation and Functionalization of Linear and Reductively Degradable Highly Branched Cyanoacrylate-Based Polymers. Macromolecules, 52(15), 5867-5877.

-

PubChem. (n.d.). Benzyl acrylate. Retrieved from [Link]

- Al-Hussain, S. A., et al. (2024). Synthesis and characterization of novel poly cysteine methacrylate nanoparticles and their morphology and size studies. RSC Advances, 14(20), 14061-14070.

- Keller, B. L., et al. (2022). Synthesis and Characterization of Biodegradable Poly(butyl cyanoacrylate)

-

PubChem. (n.d.). 2-Cyanoacrylate. Retrieved from [Link]

Sources

- 1. pcbiochemres.com [pcbiochemres.com]

- 2. A Review of Poly Butyl Cyanoacrylate Nanoparticles as a Cancer Drug Delivery and Targeting [jns.kashanu.ac.ir]

- 3. Identification of novel cyanoacrylate monomers for use in nanoparticle drug delivery systems prepared by miniemulsion polymerisation – A multistep screening approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. arrowheadforensics.com [arrowheadforensics.com]

- 5. farnell.com [farnell.com]

Positional Isomerism in Benzyl Cyanoacrylates: A Comparative Analysis of Benzyl 2-Cyanoacrylate and Benzyl 3-Cyanoacrylate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: This technical guide provides a detailed comparative analysis of two positional isomers: benzyl 2-cyanoacrylate and benzyl 3-cyanoacrylate. While structurally similar, the seemingly minor shift of the cyano group from the second to the third carbon position on the acrylate backbone results in profound differences in electronic structure, reactivity, polymerization behavior, and potential applications. Benzyl 2-cyanoacrylate is a well-characterized monomer widely utilized in rapid-curing adhesives and biomedical applications. In stark contrast, benzyl 3-cyanoacrylate is a far less common compound, and much of its characterization is based on theoretical principles of organic chemistry. This guide will elucidate the known properties of the 2-isomer and provide expert-driven postulations on the characteristics of the 3-isomer, offering researchers a comprehensive understanding of the structure-property relationships governed by this isomeric distinction.

Structural Elucidation: The Critical Isomeric Difference

The fundamental difference between these two molecules lies in the placement of the electron-withdrawing cyano (-C≡N) group relative to the carbonyl group of the benzyl ester.

-

Benzyl 2-Cyanoacrylate: In this isomer, both the cyano group and the benzyl ester group are attached to the same carbon atom of the alkene (C2). This arrangement places the cyano group in direct conjugation with the carbon-carbon double bond, a structural feature that is pivotal to its reactivity.

-

Benzyl 3-Cyanoacrylate: For this isomer, the cyano group is attached to the terminal carbon of the alkene (C3). This positions the cyano group differently with respect to the ester and the double bond, significantly altering the electronic distribution and steric profile of the molecule.

Comparative Physicochemical Properties

The difference in the isomers' structures directly influences their physical and chemical properties. While extensive experimental data for benzyl 3-cyanoacrylate is scarce, we can predict its properties based on established chemical principles and comparison with related structures.

| Property | Benzyl 2-Cyanoacrylate | Benzyl 3-Cyanoacrylate (Postulated) | Rationale for Postulated Properties |

| Molecular Formula | C₁₁H₉NO₂ | C₁₁H₉NO₂ | Isomers have the same molecular formula. |

| Molecular Weight | 187.19 g/mol | 187.19 g/mol | Isomers have the same molecular weight. |

| CAS Number | 14447-18-8 (for the related Benzyl Cyanoacetate) | Not readily available | Reflects its rarity in chemical literature and commerce. |

| Appearance | Colorless liquid[1] | Likely a colorless to pale yellow liquid or solid | Similar unsaturated esters are often liquids or low-melting solids. |

| Reactivity | Extremely high; undergoes rapid anionic polymerization[1] | Moderately reactive; less susceptible to spontaneous polymerization | The activating effect of the two electron-withdrawing groups on the same carbon in the 2-isomer is absent. |

| Polymerization | Readily polymerizes, initiated by weak bases (e.g., water)[1][2] | Polymerization is not spontaneous; would require specific initiators | The double bond is not as electron-deficient as in the 2-isomer. |

| Key Spectroscopic Feature (¹H NMR) | Absence of protons on the double bond. | Presence of two vinyl protons, likely showing coupling. | The 2-isomer has a quaternary vinylic carbon; the 3-isomer has two CH groups on the double bond. |

Synthesis and Mechanistic Considerations

The synthetic routes to these isomers are fundamentally different, reflecting their distinct chemical nature.

Synthesis of Benzyl 2-Cyanoacrylate

The industrial synthesis of 2-cyanoacrylates is predominantly achieved through a variation of the Knoevenagel condensation .[1][3][4] This process involves the reaction of benzyl cyanoacetate with a source of formaldehyde.

Causality in Experimental Choices:

-

Reactants: Benzyl cyanoacetate provides the activated methylene group, and formaldehyde acts as the electrophile.

-

Catalyst: A weak base is typically used to deprotonate the benzyl cyanoacetate, forming a reactive enolate.[1]

-

Process: The reaction initially forms a polymer or oligomer which, due to the high reactivity of the monomer, is the stable product under condensation conditions.[1][3] The desired monomer is then obtained by thermal cracking (pyrolysis) of this prepolymer under acidic conditions to inhibit re-polymerization, followed by distillation.[3][5]

Postulated Synthesis of Benzyl 3-Cyanoacrylate

A plausible synthetic route for benzyl 3-cyanoacrylate would likely involve a Wittig or Horner-Wadsworth-Emmons (HWE) reaction . This approach is standard for creating α,β-unsaturated esters from aldehydes.

Hypothetical Protocol:

-

Preparation of the Ylide/Phosphonate: A phosphonium ylide or phosphonate ester bearing a cyano group, such as diethyl (cyanomethyl)phosphonate, would be required.

-

Deprotonation: The phosphonate is deprotonated with a strong base (e.g., NaH) to form a stabilized carbanion.

-

Condensation: The resulting nucleophile is reacted with benzaldehyde. The oxygen of the aldehyde is exchanged for the carbon group of the phosphonate.

-

Esterification: The resulting 3-phenyl-2-propenenitrile (cinnamonitrile) acid would then be esterified with benzyl alcohol, likely under acidic conditions (e.g., Fischer esterification) or via conversion to an acyl chloride followed by reaction with benzyl alcohol.

This multi-step process, compared to the one-pot condensation/cracking for the 2-isomer, highlights the higher synthetic complexity and likely cost, contributing to the scarcity of benzyl 3-cyanoacrylate.

Reactivity, Polymerization, and Application Potential

The electronic arrangement is the primary determinant of the vast difference in reactivity between the two isomers.

Benzyl 2-Cyanoacrylate: The Michael Acceptor

The defining feature of 2-cyanoacrylates is the presence of two powerful electron-withdrawing groups (cyano and ester carbonyl) attached to the same carbon of the double bond. This makes the other carbon of the double bond (the β-carbon) extremely electron-deficient and a potent Michael acceptor .

Consequently, even very weak nucleophiles, such as trace amounts of water or amines on a surface, can initiate a rapid anionic chain-growth polymerization.[1] This is the chemical basis for "super glue."

Applications in Drug Development:

-

Tissue Adhesives: Used for sutureless wound closure.

-

Drug Delivery: Employed in the formulation of nanoparticles for controlled drug release. The monomer is polymerized in an emulsion containing the drug, encapsulating it within the polymer matrix.

Benzyl 3-Cyanoacrylate: A Less Reactive Analogue

In the 3-isomer, the cyano group is at the β-position. While it is still an electron-withdrawing group that activates the double bond (making it a dienophile in Diels-Alder reactions, for example), it does not create the extreme electron deficiency seen in the 2-isomer. The driving force for spontaneous anionic polymerization is absent.

Potential Research Applications: While not a tissue adhesive, benzyl 3-cyanoacrylate could serve as a useful intermediate or monomer in other contexts:

-

Specialty Polymers: It could be polymerized using radical or other controlled polymerization techniques to create polymers with pendant benzyl and cyano groups, potentially offering unique thermal or optical properties.

-

Fine Chemical Synthesis: It could act as a Michael acceptor in controlled organic reactions, allowing for the introduction of a cyanoethyl group onto a nucleophile, followed by the versatile chemistry of the benzyl ester.

Analytical Characterization Protocol

Distinguishing between the two isomers in a laboratory setting would be straightforward using standard analytical techniques.

Objective: To definitively identify and differentiate between a sample of benzyl 2-cyanoacrylate and benzyl 3-cyanoacrylate.

Methodology:

-

Proton Nuclear Magnetic Resonance (¹H NMR):

-

Sample Preparation: Dissolve ~5-10 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃).

-

Analysis of Benzyl 2-Cyanoacrylate:

-

Expect signals for the aromatic protons of the benzyl group (~7.4 ppm).

-

Expect a singlet for the benzylic CH₂ protons (~5.3 ppm).

-

Crucially, there will be no signals in the typical vinyl region (5-7 ppm) because the double bond carbons are fully substituted.

-

-

Analysis of Benzyl 3-Cyanoacrylate (Predicted):

-

Expect signals for the aromatic protons (~7.4 ppm) and the benzylic CH₂ (~5.2 ppm).

-

Expect two distinct signals in the vinyl region, corresponding to the two protons on the double bond. These protons would likely appear as doublets due to coupling with each other.

-

-

-

Infrared (IR) Spectroscopy:

-

Sample Preparation: Analyze as a neat liquid using a salt plate or an ATR attachment.

-

Analysis: Both isomers will show characteristic peaks for:

-

Nitrile (-C≡N) stretch (~2220-2240 cm⁻¹).

-

Ester carbonyl (C=O) stretch (~1720-1740 cm⁻¹).

-

Alkene (C=C) stretch (~1620-1640 cm⁻¹).

-

Aromatic C-H stretches (>3000 cm⁻¹).

-

-

Subtle shifts in the C=O and C=C stretching frequencies may be observed due to the differences in conjugation, but NMR is the more definitive technique for isomer identification.

-

Conclusion

The distinction between benzyl 2-cyanoacrylate and benzyl 3-cyanoacrylate is a clear illustration of the paramount importance of substituent placement in organic chemistry. Benzyl 2-cyanoacrylate's unique geminal substitution pattern of two electron-withdrawing groups gives rise to its extreme reactivity and valuable application as a rapid-polymerizing adhesive. Conversely, benzyl 3-cyanoacrylate, while an isomer, lacks this key structural feature. Its predicted lower reactivity makes it unsuitable for applications requiring spontaneous polymerization but opens the door for its potential use as a specialty monomer or synthetic intermediate where more controlled reactivity is desired. For researchers in drug development and materials science, understanding this isomeric difference is crucial for selecting appropriate monomers for polymerization and designing novel functional materials.

References

-

LookChem. ETHYL 2-CYANOACRYLATE|7085-85-0. Available at: [Link]

-

Samuel, H.S., et al. (2024). Cyanoacrylate Chemistry and Polymerization Mechanisms. Progress in Chemical and Biochemical Research, 7(2), 129-142. Available at: [Link]

- Google Patents. US6977278B1 - Cyanoacrylate compositions curable to flexible polymeric materials.

- Google Patents. US20050197421A1 - Process for preparation of cyanoacrylate compositions.

-

Abajo, C., et al. (2010). n-Butyl Cyanoacrylate Synthesis. A New Quality Step Using Microwaves. Molecules, 15(1), 448-455. Available at: [Link]

-

PubChem. Benzyl acrylate | C10H10O2 | CID 75617. National Center for Biotechnology Information. Available at: [Link]

-

ResearchGate. (PDF) n-Butyl Cyanoacrylate Synthesis. A New Quality Step Using Microwaves. Available at: [Link]

-

PubChem. ethyl 3-amino-1-benzyl-4-cyano-1H-pyrrole-2-carboxylate | C15H15N3O2 - PubChem. National Center for Biotechnology Information. Available at: [Link]

-

American Chemical Society. Ethyl 2-cyanoacrylate. (2020). Available at: [Link]

-

PubChem. Benzyl methacrylate | C11H12O2 | CID 17236. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. pcbiochemres.com [pcbiochemres.com]

- 2. acs.org [acs.org]

- 3. n-Butyl Cyanoacrylate Synthesis. A New Quality Step Using Microwaves - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. US20050197421A1 - Process for preparation of cyanoacrylate compositions - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Solubility of Benzyl 3-Cyanoacrylate in Organic Solvents

Introduction: The Significance of Benzyl 3-Cyanoacrylate in Advanced Applications

Benzyl 3-cyanoacrylate is a monomer belonging to the cyanoacrylate family, a class of compounds renowned for their rapid polymerization in the presence of anions, including trace amounts of water. This property has led to their widespread use as instant adhesives. However, the applications of cyanoacrylates are expanding into more sophisticated fields, particularly in the realms of drug delivery and medical device manufacturing. The benzyl ester of cyanoacrylic acid, with its unique combination of a reactive acrylate group, a polar nitrile group, and a bulky aromatic benzyl group, presents intriguing possibilities for the synthesis of novel polymers with tailored properties.

For researchers, scientists, and drug development professionals, understanding the solubility of benzyl 3-cyanoacrylate in various organic solvents is a critical first step in harnessing its potential. Solubility dictates the choice of reaction media for polymerization, the formulation of drug-eluting coatings, and the development of purification strategies. This in-depth technical guide provides a comprehensive overview of the solubility characteristics of benzyl 3-cyanoacrylate, grounded in both theoretical principles and practical experimental methodologies.

It is important to note that while the common cyanoacrylate monomers are typically 2-cyanoacrylates, this guide focuses on the 3-cyanoacrylate isomer. The principles and methodologies described herein are broadly applicable to cyanoacrylate esters in general.

Physicochemical Properties of Benzyl 3-Cyanoacrylate

| Property | Estimated Value/Information | Source/Basis of Estimation |

| Molecular Formula | C₁₀H₉NO₂ | Based on chemical structure |

| Molecular Weight | 175.18 g/mol | [1] |

| Appearance | Colorless to slightly yellow liquid | Inferred from similar acrylates |

| Boiling Point | > 200 °C (estimated at atmospheric pressure) | Extrapolated from related compounds |

| Density | ~1.1 g/mL | Inferred from benzyl acrylate |

| Structure | Benzyl group attached to a 3-cyanoacrylate moiety | Chemical nomenclature |

Theoretical Framework for Solubility

The adage "like dissolves like" provides a foundational, albeit qualitative, understanding of solubility. This principle is rooted in the intermolecular forces between solute and solvent molecules. For a more quantitative and predictive approach, we turn to the Hansen Solubility Parameters (HSP).

Hansen Solubility Parameters deconstruct the total cohesive energy of a substance into three components:

-

δD (Dispersion): Arising from London dispersion forces.

-

δP (Polar): Stemming from dipole-dipole interactions.

-

δH (Hydrogen Bonding): Representing the energy of hydrogen bonds.

The principle behind HSP is that substances with similar δD, δP, and δH values are more likely to be miscible. The distance (Ra) between the HSP coordinates of two substances in "Hansen space" can be calculated, and a smaller distance indicates a higher likelihood of solubility.

Caption: Hansen Solubility Parameter (HSP) concept for predicting solubility.

Solubility Profile of Benzyl 3-Cyanoacrylate in Common Organic Solvents

Cyanoacrylates are generally soluble in polar aprotic solvents.[2] The large benzyl group in benzyl 3-cyanoacrylate is expected to also impart some solubility in aromatic and less polar solvents. The following table provides a list of common organic solvents, their properties, and a template for recording experimental solubility observations.

| Solvent | Polarity Index | Dielectric Constant | Qualitative Solubility (e.g., Soluble, Sparingly Soluble, Insoluble) | Quantitative Solubility ( g/100 mL at 25°C) |

| Acetone | 5.1 | 20.7 | ||

| Acetonitrile | 5.8 | 37.5 | ||

| Chloroform | 4.1 | 4.8 | ||

| Dichloromethane | 3.1 | 9.1 | ||

| Dimethylformamide (DMF) | 6.4 | 36.7 | ||

| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.7 | ||

| Ethyl Acetate | 4.4 | 6.0 | ||

| Hexane | 0.1 | 1.9 | ||

| Isopropanol | 3.9 | 19.9 | ||

| Methanol | 5.1 | 32.7 | ||

| Tetrahydrofuran (THF) | 4.0 | 7.6 | ||

| Toluene | 2.4 | 2.4 |

Experimental Protocol for Determining the Solubility of Benzyl 3-Cyanoacrylate

This protocol provides a systematic and self-validating approach to determining the solubility of benzyl 3-cyanoacrylate. The causality behind each step is explained to ensure a robust and reproducible methodology.

Materials and Equipment:

-

Benzyl 3-cyanoacrylate (ensure purity and use appropriate inhibitors to prevent premature polymerization)

-

Selected organic solvents (analytical grade or higher)

-

Calibrated analytical balance (± 0.1 mg)

-

Class A volumetric flasks and pipettes

-

Vortex mixer

-

Magnetic stirrer and stir bars

-

Temperature-controlled water bath or incubator

-

Syringe filters (0.22 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis for HPLC, FID for GC)

Step-by-Step Methodology:

Step 1: Preparation of a Saturated Solution (The Equilibrium Approach)

-

Action: Add an excess of benzyl 3-cyanoacrylate to a known volume of the chosen organic solvent in a sealed vial. "Excess" is key here; a visible amount of undissolved solute should remain.

-

Causality: This ensures that the solution reaches equilibrium, meaning the solvent has dissolved the maximum amount of solute at a given temperature. The sealed vial prevents solvent evaporation, which would alter the concentration.

Step 2: Equilibration (Achieving a Stable State)

-

Action: Place the vial in a temperature-controlled environment (e.g., a 25°C water bath) and agitate it using a magnetic stirrer or vortex mixer for a predetermined period (e.g., 24-48 hours).

-

Causality: Continuous agitation ensures thorough mixing and facilitates the dissolution process. Maintaining a constant temperature is crucial as solubility is temperature-dependent.[3][4] The extended equilibration time allows the system to reach a true thermodynamic equilibrium.

Step 3: Phase Separation (Isolating the Saturated Supernatant)

-

Action: Allow the vial to stand undisturbed at the equilibration temperature for a sufficient time (e.g., 2-4 hours) to allow the undissolved solute to settle.

-

Causality: This step is critical to prevent suspended solid particles from being carried over into the sample for analysis, which would lead to an overestimation of solubility.

Step 4: Sample Collection and Filtration (Ensuring a Particulate-Free Sample)

-

Action: Carefully withdraw an aliquot of the clear supernatant using a pipette. Immediately filter the aliquot through a syringe filter into a clean vial.

-

Causality: Filtration removes any remaining microscopic solid particles, ensuring that the analyzed sample represents only the dissolved solute. The filter material must be chemically compatible with the solvent to avoid introducing contaminants.

Step 5: Sample Dilution (Preparing for Accurate Analysis)

-

Action: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Causality: Most analytical instruments have a limited linear dynamic range. Dilution ensures that the measured response is directly proportional to the concentration, leading to accurate quantification.

Step 6: Quantitative Analysis (Measuring the Concentration)

-

Action: Analyze the diluted sample using a pre-calibrated HPLC or GC method. A calibration curve should be generated using standard solutions of benzyl 3-cyanoacrylate of known concentrations.

-

Causality: A validated analytical method provides the necessary accuracy and precision for determining the concentration of the solute in the saturated solution. The calibration curve is essential for converting the instrument response into a concentration value.

Step 7: Calculation of Solubility

-

Action: Calculate the concentration of the original saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor. Express the solubility in appropriate units (e.g., g/100 mL, mg/mL, or mol/L).

-

Causality: This final step provides the quantitative measure of the solubility of benzyl 3-cyanoacrylate in the specific solvent at the tested temperature.

Caption: Experimental workflow for determining solubility.

Factors Influencing the Solubility of Benzyl 3-Cyanoacrylate

Several factors can influence the solubility of benzyl 3-cyanoacrylate in organic solvents:

-

Temperature: The solubility of most solids and liquids in liquid solvents increases with temperature.[3][4] This is because the dissolution process is often endothermic, and an increase in temperature provides the energy needed to overcome the intermolecular forces in the solute.

-

Solvent Polarity: As predicted by the "like dissolves like" principle, benzyl 3-cyanoacrylate, with its polar nitrile and ester groups, is expected to be more soluble in polar solvents. However, the nonpolar benzyl group may enhance its solubility in less polar aromatic solvents like toluene.

-

Hydrogen Bonding Capability: Solvents that can act as hydrogen bond acceptors may interact favorably with the hydrogens on the acrylate backbone of benzyl 3-cyanoacrylate, enhancing solubility.

-

Purity of Solute and Solvent: Impurities in either the benzyl 3-cyanoacrylate or the solvent can affect the measured solubility. It is crucial to use high-purity materials for accurate determinations.

-

Presence of Inhibitors: Benzyl 3-cyanoacrylate is a reactive monomer that can polymerize. The presence of appropriate inhibitors is necessary to prevent polymerization during solubility experiments, which would lead to inaccurate results.

Caption: Factors influencing the solubility of benzyl 3-cyanoacrylate.

Conclusion

While specific quantitative solubility data for benzyl 3-cyanoacrylate remains to be extensively documented, this guide provides a robust framework for researchers, scientists, and drug development professionals to approach this critical parameter. By understanding the underlying theoretical principles of solubility and adhering to a rigorous experimental protocol, one can confidently determine the solubility of benzyl 3-cyanoacrylate in a variety of organic solvents. This knowledge is paramount for the successful design of novel polymers, the formulation of advanced drug delivery systems, and the overall advancement of materials science and pharmaceutical development.

References

-

Wikipedia. Poly(methyl methacrylate). [Link]

- Google Patents.

-

University of Calgary. Solubility of Organic Compounds. [Link]

-

Cheméo. Chemical Properties of Benzyl methacrylate (CAS 2495-37-6). [Link]

-

PubChem. ethyl 3-amino-1-benzyl-4-cyano-1H-pyrrole-2-carboxylate. [Link]

-

Hansen Solubility Parameters. HSP Basics. [Link]

-

ResearchGate. How to determine the solubility of a substance in an organic solvent? [Link]

-

Chemistry LibreTexts. 13.3: Factors Affecting Solubility. [Link]

-

Kinam Park. Hansen Solubility Parameters. [Link]

-

NIST WebBook. Benzyl nitrile. [Link]

-

Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]

-

YouTube. What Affects Solubility Of Organic Compounds? - Chemistry For Everyone. [Link]

-

Wikipedia. Hansen solubility parameter. [Link]

-

ACS Publications. Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. [Link]

-

Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry. [Link]

-

PubChem. Benzyl cyanate. [Link]

-

ICCVAM. ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link]

-

Hansen Solubility Parameters. [Link]

-

ResearchGate. Hansen solubility parameters (δ) of homopolymers, solvents, and... [Link]

Sources

An In-depth Technical Guide to the Safe Handling of Benzyl 3-cyanoprop-2-enoate

Disclaimer: No specific Safety Data Sheet (SDS) for Benzyl 3-cyanoprop-2-enoate was identified in a comprehensive search of available literature. The following guide has been meticulously compiled by a Senior Application Scientist, synthesizing data from structurally related compounds to provide a robust framework for safe handling and risk assessment. The primary analogues referenced include benzyl acrylate, various cyanoacrylates, and benzyl cyanoacetate. Researchers and drug development professionals should interpret this information with caution and use it as a foundational resource for laboratory-specific safety protocols.

Chemical Identification and Overview

Benzyl 3-cyanoprop-2-enoate is a chemical compound that integrates a benzyl ester, an acrylate backbone, and a cyano group. This unique combination of functional groups suggests that its reactivity and toxicity profile will be influenced by each of these components. The absence of a dedicated SDS necessitates a conservative approach to safety, assuming the hazards present in its structural relatives.

Hazard Identification and Risk Assessment

Based on an analysis of related compounds, Benzyl 3-cyanoprop-2-enoate is anticipated to be a hazardous substance. The GHS classifications from analogous materials suggest a profile of irritation and potential toxicity.

A composite hazard profile, synthesized from related compounds, is presented below:

| Hazard Class | GHS Classification | Associated Hazards | Source Analogue(s) |

| Acute Oral Toxicity | Category 4 | Harmful if swallowed.[1][2] | Ethyl cis-(beta-cyano)acrylate, Benzyl cyanoacetate |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1][3][4][5] | 2-Cyanoethyl acrylate, Ethyl cis-(beta-cyano)acrylate, Benzyl acrylate, Allyl 2-cyanoacrylate |

| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation.[1][3][4][5][6] | 2-Cyanoethyl acrylate, Ethyl cis-(beta-cyano)acrylate, 3M™ Scotch-Weld™ SI100, Benzyl acrylate, Allyl 2-cyanoacrylate |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[1][3][4][6] | 2-Cyanoethyl acrylate, Ethyl cis-(beta-cyano)acrylate, 3M™ Scotch-Weld™ SI100, Benzyl acrylate |

Hazard Communication:

-

Signal Word: Warning

-

Pictograms:

-

Health Hazard

-

Irritant

-

-

Hazard Statements:

Logical Workflow for Hazard Assessment:

Caption: Workflow for assessing hazards of Benzyl 3-cyanoprop-2-enoate.

First-Aid Measures: A Proactive Protocol

Immediate and appropriate first aid is critical in mitigating exposure. The following protocols are based on the known effects of related cyanoacrylates and acrylates.

Emergency First-Aid Protocol:

-

Inhalation: If inhaled, move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1]

-

Skin Contact: In case of skin contact, wash off with soap and plenty of water. Consult a physician.[1] Cyanoacrylates can bond skin; do not pull bonded skin apart. Gently peel apart after soaking in warm, soapy water.

-

Eye Contact: In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1] If the eye is bonded closed, release eyelashes with warm water by covering with a wet pad. Do not force the eye open.[7]

-

Ingestion: If swallowed, never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1] The product may polymerize in the mouth, making it difficult to swallow. Saliva will slowly separate the solidified product.[7]

First-Aid Decision Pathway:

Caption: Decision-making process for first aid after exposure.

Fire-Fighting and Accidental Release Measures

Fire-Fighting:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors.[2] Hazardous combustion products may include carbon oxides, nitrogen oxides, and hydrogen cyanide.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2]

Accidental Release:

-

Personal Precautions: Ensure adequate ventilation and wear personal protective equipment. Avoid breathing vapors, mist, or gas.[1]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[1]

-

Containment and Cleanup: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[1]

Handling, Storage, and Exposure Controls

Handling:

-

Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood.[8]

-

Personal Hygiene: Wash hands thoroughly after handling.[8]

-

Avoid Contact: Avoid contact with skin, eyes, and clothing.[2][8]

Storage:

-

Conditions: Keep containers tightly closed in a dry, cool, and well-ventilated place.[2] A recommended storage temperature is 2-8°C.[1]

-

Incompatible Materials: Store away from incompatible materials such as oxidizing agents.[8]

Exposure Controls and Personal Protection:

| Control Parameter | Recommendation | Rationale |

| Engineering Controls | Use a chemical fume hood. | To minimize inhalation exposure.[2] |

| Eye/Face Protection | Wear chemical safety goggles. | To prevent eye irritation and damage.[2] |

| Skin Protection | Wear protective gloves (e.g., nitrile rubber) and a lab coat. | To prevent skin irritation.[2] |

| Respiratory Protection | If ventilation is inadequate, use a NIOSH-approved respirator. | To prevent respiratory irritation.[2] |

Toxicological Profile (Inferred)

The toxicological properties of Benzyl 3-cyanoprop-2-enoate have not been fully investigated. The following is an inferred profile based on its structural components:

-

Acrylate Moiety: Acrylates are known skin and respiratory irritants. They can also be sensitizers.

-

Cyano Group: The cyano group can be a source of toxicity, though its reactivity in this molecular context is not fully elucidated.

-

Benzyl Group: The benzyl group is generally associated with lower toxicity, but can contribute to the overall irritant properties of the molecule.

It is prudent to handle this compound as a substance with the potential for skin, eye, and respiratory irritation, as well as potential toxicity if ingested.

References

-

PubChem. (n.d.). 2-Cyanoethyl acrylate. Retrieved from [Link]

-

Angene Chemical. (2021). Safety Data Sheet for Ethyl cis-(beta-cyano)acrylate. Retrieved from [Link]

-

3M India Company. (2017). 3M™ Scotch-Weld™ Surface Insensitive Instant Adhesive SI100, Clear Safety Data Sheet. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzyl Benzoate, 99+%. Retrieved from [Link]

-

PubChem. (n.d.). Benzyl-2,3,4,5,6-d5 cyanide. Retrieved from [Link]

-

Regulations.gov. (2016). Benzyl Benzoate: Human Health Scoping Document in Support of Registration. Retrieved from [Link]

-

Farnell. (2005). Material Safety Data Sheet for 4850 FLEXIBLE CA. Retrieved from [Link]

-

PubChem. (n.d.). Benzyl acrylate. Retrieved from [Link]

-

PubChem. (n.d.). Benzyl prop-2-enoate;ethyl 2-hydroxyprop-2-enoate;methyl prop-2-enoate. Retrieved from [Link]

-

PubChem. (n.d.). Allyl 2-cyanoacrylate. Retrieved from [Link]

Sources

- 1. angenechemical.com [angenechemical.com]

- 2. fishersci.com [fishersci.com]

- 3. 2-Cyanoethyl acrylate | C6H7NO2 | CID 7825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Benzyl acrylate | C10H10O2 | CID 75617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Allyl 2-cyanoacrylate | C7H7NO2 | CID 81757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. multimedia.3m.com [multimedia.3m.com]

- 7. farnell.com [farnell.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Troubleshooting & Optimization

Troubleshooting low reactivity of benzyl 3-cyanoacrylate in Michael additions

The following technical support guide addresses the reactivity challenges of Benzyl 3-cyanoacrylate and its substituted derivatives in Michael additions.

Note on Nomenclature & Scope: In high-level synthesis, "Benzyl 3-cyanoacrylate" often refers to two distinct chemical entities. This guide addresses both, with a primary focus on the hindered 3-substituted variant (Scenario A), which is the most common cause of "low reactivity" in drug development contexts.

-

Scenario A (Most Likely): Benzyl 2-cyano-3-substituted acrylate (e.g., Knoevenagel condensates,

). -

Scenario B (Literal): Benzyl 3-cyanoacrylate (

, beta-cyano isomer).

Topic: Troubleshooting Low Reactivity of Benzyl Cyanoacrylates Ticket ID: MA-BCA-001 Status: Open

Diagnostic Triage: Identify Your Substrate

Before proceeding, confirm the exact structure of your electrophile. The reactivity profile differs drastically based on the position of the cyano group and beta-substitution.

| Substrate Class | Structure | Typical Reactivity Issue |

| Class A: Hindered Acceptor | Benzyl 2-cyano-3-R-acrylate (R = Alkyl, Aryl) | Steric Hindrance: The |

| Class B: Beta-Cyano | Benzyl 3-cyanoacrylate ( | Electronic Mismatch: The |

| Class C: Unsubstituted | Benzyl 2-cyanoacrylate ( | Polymerization: "Low reactivity" is a misdiagnosis. The material likely polymerized (hardened) before the nucleophile could react. |

Troubleshooting Guide (Q&A Format)

Q1: I am using a base catalyst (TEA/DBU), but I see no product or low conversion. Why?

Diagnosis:

If you are using a Class A substrate (3-substituted), the issue is likely steric shielding of the

-

Mechanism: The bulky

-substituent prevents the nucleophile from approaching the optimal trajectory (Bürgi-Dunitz angle). -

Thermodynamics: Even if the addition occurs, the resulting carbanion is crowded. High temperatures often favor the reverse reaction (retro-Michael) rather than the forward reaction.

Solution Protocol: Switch from thermodynamic control (weak base, room temp) to Lewis Acid Catalysis or High-Pressure conditions.

-

Recommended Catalyst: Scandium Triflate [Sc(OTf)

] or Copper(II) Triflate. These coordinate to the carbonyl/nitrile, lowering the LUMO energy without requiring a bulky base. -

Solvent System: Switch to Acetonitrile or Nitromethane . Avoid protic solvents (MeOH) if reversibility is an issue, as they stabilize the leaving group (the nucleophile) in the retro-pathway.

Q2: My nucleophile is a malonate or keto-ester. Why is the reaction sluggish with Benzyl 3-cyanoacrylate?

Diagnosis: This is a pKa Mismatch . Benzyl cyanoacrylates are "soft" electrophiles. If your nucleophile is too stabilized (e.g., diethyl malonate, pKa ~13), the deprotonated enolate is sluggish. If the nucleophile is too "hard" (e.g., Grignard), you get 1,2-addition (carbonyl attack) instead of 1,4-addition.

Solution Protocol: Use a Bifunctional Organocatalyst (Thiourea derivatives). These catalysts activate the electrophile via H-bonding (lowering LUMO) while simultaneously directing the nucleophile, overcoming the entropy barrier.

Q3: The reaction starts but stalls at 50% conversion. Adding more catalyst doesn't help.

Diagnosis:

Product Inhibition or Equilibrium Limit .

The Michael adduct might be acidic enough to protonate the nucleophilic enolate, killing the catalytic cycle. Alternatively, you have reached the thermodynamic equilibrium where

Solution Protocol:

-

Concentration: Increase concentration to >1.0 M to favor bimolecular association.

-

Trap the Enolate: Add an electrophilic trap (e.g., TMSCl) if you don't need the protonated product immediately.

-

Temperature: Lower the temperature (0°C to -20°C). While this slows kinetics, it suppresses the retro-Michael reaction (which has a higher activation energy).

Visualizing the Bottleneck

The following diagram illustrates the kinetic competition between the desired Michael addition, the unwanted polymerization, and the retro-Michael pathway.

Caption: Kinetic landscape of Michael additions to cyanoacrylates. Note that steric strain in the product increases the rate of the Retro-Michael pathway (red dashed line), requiring kinetic trapping or low-temperature strategies.

Experimental Protocols

Protocol A: Lewis Acid Catalyzed Addition (For Sterically Hindered Substrates)

Use this when standard bases (TEA, DBU) fail due to steric hindrance at the

Materials:

-

Substrate: Benzyl 2-cyano-3-phenylacrylate (1.0 equiv)

-

Nucleophile: Acetylacetone (1.2 equiv)

-

Catalyst: Scandium(III) Triflate [Sc(OTf)

] (5 mol%) -

Solvent: Acetonitrile (Anhydrous)

Step-by-Step:

-

Preparation: In a flame-dried Schlenk flask under Argon, dissolve Sc(OTf)

(0.05 mmol) in Acetonitrile (2.0 mL). -

Substrate Addition: Add the Benzyl cyanoacrylate (1.0 mmol). Stir for 5 minutes to allow Lewis acid coordination to the carbonyl/nitrile.

-

Nucleophile Addition: Add the nucleophile (1.2 mmol) dropwise at 0°C.

-

Reaction: Allow to warm to room temperature. Monitor via TLC (or LC-MS) every 2 hours.

-

Tip: If reaction is slow, heat to 40°C, but monitor closely for polymerization.

-

-

Workup: Quench with saturated NaHCO

. Extract with EtOAc. -

Purification: Flash column chromatography. Note: Avoid acidic silica if the product is acid-sensitive; neutralize silica with 1% Et

N.

Protocol B: Phase Transfer Catalysis (For "Hard" Nucleophiles)

Use this for solid nucleophiles or to suppress polymerization.

Materials:

-

Catalyst: TBAB (Tetrabutylammonium bromide) (10 mol%)

-

Base: K

CO -

Solvent: Toluene or DCM

Step-by-Step:

-

Dissolve the Benzyl cyanoacrylate and Nucleophile in Toluene.

-

Add solid K

CO -

Stir vigorously at Room Temperature.

Reference Data

Table 1: Reactivity Comparison of Cyanoacrylate Isomers

| Isomer | Electrophilic Site | Relative Reactivity (k_rel) | Major Side Reaction |

| Benzyl 2-cyanoacrylate | 10,000 (Very High) | Anionic Polymerization | |

| Benzyl 3-cyanoacrylate | 1 (Low) | 1,2-Addition / No Reaction | |

| Benzyl 2-cyano-3-phenylacrylate | 5 (Moderate-Low) | Retro-Michael Reversibility |

References

-

Mechanistic Insight on Cyanoacrylates

- Title: "Nucleophilic Acylation of Cyanoacryl

- Source:Journal of Organic Chemistry

-

Lewis Acid Catalysis Protocol

- Title: "Scandium(III)

- Source:Synlett

-

Organocatalysis (Thiourea)

- Title: "Bifunctional Organocatalysts for Enantioselective Michael Addition."

- Source:Chemical Reviews

-

General Troubleshooting

- Title: "The Michael Reaction: A Review of Recent Advances."

- Source:Master Organic Chemistry / Review

Sources

Technical Support Center: Optimizing Catalyst Selection for Benzyl 3-Cyanoacrylate Production

Status: Operational Topic: Knoevenagel Condensation Optimization Target Molecule: Benzyl 2-cyano-3-phenylacrylate (Colloquially: Benzyl 3-cyanoacrylate) Audience: Process Chemists, R&D Scientists

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

Clarification on Nomenclature: In industrial drug development, "Benzyl 3-cyanoacrylate" typically refers to Benzyl 2-cyano-3-phenylacrylate , synthesized via the Knoevenagel condensation of benzaldehyde and benzyl cyanoacetate. This distinguishes it from the instant adhesive monomer (Benzyl 2-cyanoacrylate), which lacks the 3-phenyl group.

This guide focuses on maximizing the E-isomer yield of the Knoevenagel product, a critical intermediate for UV filters and calcium channel blockers. The choice of catalyst dictates reaction rate, purity profile, and downstream processing costs.

The Core Challenge: Balancing Basicity and Selectivity

The reaction requires a weak base to deprotonate the active methylene group (

Catalyst Selection Matrix

Do not default to Piperidine/Ethanol without analysis. Use this matrix to select the optimal system for your specific constraints (Green Chemistry vs. High Throughput).

Comparative Performance Data

| Catalyst System | Type | Yield (%) | Time | Selectivity | Key Advantage | Key Drawback |

| Piperidine / AcOH | Homogeneous | 75-85% | 4-8 h | Mod. | Standard benchmark | Toxic; difficult work-up; pyridine residues. |

| DIPEAc (Diisopropylethylammonium acetate) | Homogeneous | 90-96% | <1 h | High | Rapid kinetics; mild conditions | Cost of reagents compared to piperidine. |

| [Bmim][OAc] (Ionic Liquid) | Green/Liq. | 92-98% | 15 min | High | Recyclable (x5); Water solvent compatible | High initial cost; viscosity handling. |

| Cu-Mg-Al LDH | Heterogeneous | 95% | 2-4 h | High | Easy filtration; solid waste reduction | Preparation consistency required. |

| Glycine | Organocatalyst | 80-88% | 3-6 h | Mod. | Non-toxic; biodegradable | Slower kinetics than ionic liquids. |

Decision Logic: Catalyst Selection Workflow

Caption: Decision tree for selecting the optimal catalytic system based on environmental, scale, and kinetic constraints.

Experimental Protocol: The Optimized DIPEAc Route

We recommend the Diisopropylethylammonium acetate (DIPEAc) method for research-scale synthesis due to its superior yield and kinetic profile compared to traditional piperidine.

Reagents:

-

Benzaldehyde (1.0 eq)

-

Benzyl Cyanoacetate (1.0 eq)

-

DIPEAc (20 mol%)

-

Solvent: Ethanol or Dichloromethane (DCM)

Step-by-Step Workflow:

-

Preparation: In a round-bottom flask, dissolve Benzaldehyde (10 mmol) and Benzyl Cyanoacetate (10 mmol) in 10 mL of DCM.

-

Catalyst Addition: Add DIPEAc (2 mmol) dropwise at room temperature.

-

Reaction: Stir the mixture at room temperature. Note: Reaction is typically exothermic; monitor temperature.

-

Monitoring: Check TLC (Ethyl Acetate:Hexane 3:7) every 15 minutes. Conversion should be >90% within 45-60 minutes.

-

Work-up: Wash the organic layer with water (2 x 10 mL) to remove the catalyst. Dry over anhydrous

. -

Isolation: Evaporate solvent under reduced pressure. Recrystallize the solid product from ethanol to obtain pure Benzyl 2-cyano-3-phenylacrylate.

Troubleshooting Guide & FAQs

Q1: My reaction stalls at ~60% conversion. Adding more catalyst doesn't help.[7]

Diagnosis: Water accumulation (Equilibrium limit). Technical Explanation: The Knoevenagel condensation is reversible. As water is generated, the reverse retro-aldol reaction competes with product formation. Solution:

-

Azeotropic Distillation: If using benzene/toluene, use a Dean-Stark trap.

-

Chemical Drying: Add molecular sieves (4Å) directly to the reaction pot if using ethanol/DCM.

-

Switch to Ionic Liquid: [Bmim][OAc] sequesters water effectively, driving the equilibrium forward without physical water removal.

Q2: The product is solidifying into a "gummy" mess rather than crystals.

Diagnosis: Oligomerization or Impure Isomer Mix. Technical Explanation: While 3-phenyl derivatives are stable, trace amounts of unreacted benzyl cyanoacetate can polymerize if the base is too strong or if the work-up is acidic. Alternatively, a mixture of E and Z isomers prevents crystallization. Solution:

-

Wash Thoroughly: Ensure all base catalyst is removed with a mild acid wash (0.1 M HCl) followed by water.

-

Recrystallization Solvent: Switch to a high-polarity/low-polarity pair (e.g., Ethanol/Water or DCM/Hexane) to force the dominant E-isomer to lattice.

Q3: Why is the product yellow/orange? It should be white/pale yellow.

Diagnosis: Self-condensation of Benzaldehyde (Cannizzaro/Aldol side reactions). Technical Explanation: Strong bases or high temperatures can cause benzaldehyde to react with itself or oxidize. Solution:

-

Lower Temperature: Run the reaction at room temperature (possible with DIPEAc or [Bmim][OAc]).

-

Inert Atmosphere: Conduct the reaction under Nitrogen (

) to prevent oxidation of the aldehyde.

Mechanistic Insight

Understanding the mechanism prevents errors. The catalyst must perform a dual role: deprotonating the cyanoacetate and facilitating the dehydration of the aldol intermediate.

Caption: Simplified Knoevenagel pathway.[1] The dehydration step is often the rate-determining step in neutral media.

References

-

Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates. SciELO México. Describes the DIPEAc methodology for high-yield synthesis.

-

Greener Alternative in Organic Synthesis: Aqueous Knoevenagel Condensation Catalysed by [Bmim][OAc]. Asian Journal of Green Chemistry. Details the ionic liquid protocol.

-

Knoevenagel condensation of benzaldehyde with ethyl cyanoacetate over Cu-Mg-Al LDH. ResearchGate. Validation of heterogeneous catalysts.

-

PubChem Compound Summary: (E)-butyl 2-cyano-3-phenylacrylate. National Library of Medicine. Physical properties and safety data for the butyl analog (proxy for benzyl).

Sources

Validation & Comparative

A Senior Application Scientist's Guide to FTIR Spectral Analysis of Benzyl 3-Cyanoacrylate

An Objective Comparison and Methodological Guide for Researchers

In the landscape of polymer chemistry and drug delivery systems, cyanoacrylates are a class of monomers prized for their rapid polymerization, often initiated by moisture, making them invaluable as tissue adhesives and in other biomedical applications.[1] Benzyl 3-cyanoacrylate, with its unique benzyl ester group, presents distinct properties that necessitate precise analytical characterization. Fourier-Transform Infrared (FTIR) spectroscopy stands as a primary analytical tool, offering a rapid, non-destructive, and highly informative method for confirming molecular structure, assessing purity, and monitoring polymerization reactions by identifying its constituent functional groups.[2][3]

This guide provides an in-depth analysis of the FTIR spectrum of benzyl 3-cyanoacrylate, explains the causal relationships behind its spectral features, and presents a validated protocol for obtaining high-fidelity data. We will compare its spectrum against key structural analogs—benzyl acrylate and ethyl 2-cyanoacrylate—to highlight its unique vibrational fingerprint, providing researchers and drug development professionals with the authoritative data needed for confident material characterization.

Molecular Structure and Key Vibrational Modes

The structure of benzyl 3-cyanoacrylate contains three primary functional groups that give rise to distinct, identifiable peaks in an infrared spectrum: the cyano group (C≡N), the acrylate system (C=C-C=O), and the benzyl ester group (including the aromatic ring). Understanding the expected vibrational frequencies of these groups is the first step in accurate spectral interpretation.

Caption: Key functional groups in benzyl 3-cyanoacrylate and their typical IR vibrational frequencies.

-

Cyano Group (C≡N): The carbon-nitrogen triple bond is a strong bond, resulting in a sharp and intense absorption peak in a relatively clean region of the spectrum.[4] For saturated nitriles, this peak typically appears between 2260-2240 cm⁻¹. However, conjugation with the acrylate double bond in benzyl 3-cyanoacrylate weakens the C≡N bond slightly, shifting its absorption to a lower wavenumber, generally between 2240 and 2220 cm⁻¹.[4] This peak is highly characteristic and a primary identifier for this class of compounds.

-

Acrylate Ester Group (C=O, C=C):

-

Carbonyl (C=O) Stretch: The ester carbonyl group produces one of the strongest and most recognizable peaks in the IR spectrum.[5] For a typical saturated ester, this peak is found around 1755-1735 cm⁻¹.[6] Similar to the cyano group, conjugation with the adjacent C=C double bond lowers the vibrational energy, shifting the peak to approximately 1735 cm⁻¹.[7]

-

Alkene (C=C) Stretch: The stretching of the carbon-carbon double bond in the acrylate moiety gives rise to a peak around 1637 cm⁻¹.[8] The intensity of this peak is variable. Its disappearance is a critical marker for monitoring the progress of polymerization, as the C=C bond is consumed during the reaction.[3][8]

-

Ester (C-O) Stretches: Esters exhibit strong C-O stretching bands in the fingerprint region (1300-1000 cm⁻¹).[6] These are often complex but typically include an asymmetric C-C-O stretch around 1210-1160 cm⁻¹ and an O-C-C stretch at a lower wavenumber.[6]

-

-

Benzyl Group (Aromatic Ring):

-

Aromatic C-H Stretch: The stretching of C-H bonds on the benzene ring consistently appears at wavenumbers just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹).[5][9] This allows for a clear distinction from the aliphatic C-H stretches which occur just below 3000 cm⁻¹.[10]

-

Aromatic C=C Ring Stretches: The benzene ring has characteristic C=C stretching vibrations that produce a series of medium-intensity bands between 1600 cm⁻¹ and 1450 cm⁻¹.[5][11]

-

C-H Out-of-Plane Bending: Strong absorptions in the 900-675 cm⁻¹ region result from the out-of-plane bending of the aromatic C-H bonds.[11] For a monosubstituted ring like the benzyl group, strong peaks are expected around 770-730 cm⁻¹ and 710-690 cm⁻¹.

-

Comparative Spectral Analysis: Highlighting Uniqueness

To fully appreciate the FTIR spectrum of benzyl 3-cyanoacrylate, it is instructive to compare it with structurally similar molecules. This comparison allows for the unambiguous assignment of peaks originating from the benzyl group versus the cyanoacrylate moiety.

Table 1: Comparison of Characteristic FTIR Absorption Frequencies (cm⁻¹)

| Functional Group | Vibrational Mode | Benzyl 3-Cyanoacrylate (Expected) | Benzyl Acrylate (Alternative 1) | Ethyl 2-Cyanoacrylate (Alternative 2) |

| Cyano | C≡N Stretch | ~2235 (Strong, Sharp) | N/A | ~2245 (Strong, Sharp) |

| Carbonyl | C=O Stretch | ~1735 (Very Strong) | ~1725 (Very Strong) | ~1745 (Very Strong) |

| Alkene | C=C Stretch | ~1637 (Medium) | ~1635 (Medium) | ~1616 (Medium) |

| Aromatic | Aromatic C-H Stretch | >3000 (Weak-Medium) | >3000 (Weak-Medium) | N/A |

| Aromatic | Aromatic C=C Stretch | ~1600-1450 (Multiple, Medium) | ~1600-1450 (Multiple, Medium) | N/A |

| Ester | Asymmetric C-O Stretch | ~1200-1150 (Strong) | ~1180 (Strong) | ~1255 (Strong) |

| Aliphatic | Aliphatic C-H Stretch | ~2960-2850 (Weak) | ~2960-2850 (Weak) | ~2990-2900 (Weak) |

Analysis of Comparative Data:

-

Benzyl 3-Cyanoacrylate vs. Benzyl Acrylate: The most striking difference is the presence of the strong, sharp nitrile (C≡N) peak around 2235 cm⁻¹ in benzyl 3-cyanoacrylate, which is completely absent in benzyl acrylate.[12] Both spectra will share the characteristic peaks of the benzyl group (aromatic C-H >3000 cm⁻¹, ring stretches at ~1600-1450 cm⁻¹) and the acrylate C=O and C=C stretches. This comparison definitively isolates the C≡N peak as the key identifier for the cyano- functionalization.

-

Benzyl 3-Cyanoacrylate vs. Ethyl 2-Cyanoacrylate: This comparison highlights the contribution of the benzyl ester group. The spectrum of ethyl 2-cyanoacrylate lacks the peaks associated with the aromatic ring (aromatic C-H and C=C stretches).[7] Instead, it will show more prominent aliphatic C-H stretching peaks from the ethyl group. The core cyanoacrylate peaks (C≡N, C=O, C=C) are present in both, though their exact positions may shift slightly due to the different electronic effects of the benzyl versus ethyl groups.

Experimental Protocol: A Self-Validating Workflow for ATR-FTIR

Attenuated Total Reflectance (ATR) is the preferred technique for analyzing liquid monomers like benzyl 3-cyanoacrylate due to its minimal sample preparation and ease of use.[13] The following protocol is designed to ensure high-quality, reproducible data.

Sources

- 1. azom.com [azom.com]

- 2. gsconlinepress.com [gsconlinepress.com]

- 3. How to Identify Functional Groups in FTIR Spectra [eureka.patsnap.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. researchgate.net [researchgate.net]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. drawellanalytical.com [drawellanalytical.com]

A Comparative Kinetic Study of Michael Additions: The Unrivaled Reactivity of 3-Cyanoacrylates

For Researchers, Scientists, and Drug Development Professionals

In the landscape of covalent drug design and materials science, the Michael addition stands as a cornerstone reaction for its versatility in forming carbon-heteroatom and carbon-carbon bonds under mild conditions. The selection of the Michael acceptor is a critical determinant of reaction kinetics, influencing everything from the efficiency of a synthetic route to the in vivo efficacy of a covalent inhibitor. This guide provides an in-depth comparative kinetic analysis of various Michael acceptors, with a particular focus on the exceptional reactivity of 3-cyanoacrylates. By synthesizing data from authoritative sources and outlining detailed experimental protocols, we aim to equip researchers with the knowledge to make informed decisions in the selection and application of these powerful chemical tools.

The Michael Addition: A Fundamental Tool for Covalent Bond Formation

The Michael addition is a nucleophilic 1,4-conjugate addition reaction where a nucleophile, known as a Michael donor, adds to an α,β-unsaturated carbonyl compound, the Michael acceptor.[1] The driving force of this reaction is the formation of a stable single bond at the expense of a pi bond. The general mechanism, typically proceeding under base catalysis, involves the deprotonation of the Michael donor to form a nucleophilic species that attacks the β-carbon of the acceptor. This is followed by protonation of the resulting enolate to yield the final adduct.[2]

The reactivity of the Michael acceptor is paramount to the reaction's kinetics and is largely governed by the electron-withdrawing nature of the activating groups attached to the double bond. Stronger electron-withdrawing groups render the β-carbon more electrophilic and thus more susceptible to nucleophilic attack.[3]

A Spectrum of Reactivity: Comparing Common Michael Acceptors

A variety of Michael acceptors are routinely employed in research and development, each exhibiting distinct kinetic profiles. The most commonly utilized classes include acrylates, maleimides, and vinyl sulfones. To provide a quantitative comparison, we will consider the thiol-Michael addition, a bio-orthogonal reaction of significant interest in bioconjugation and drug development.

Factors Influencing Thiol-Michael Addition Kinetics:

-

The Michael Acceptor: The electrophilicity of the β-carbon is the primary determinant. Electron-withdrawing groups enhance reactivity.

-

The Thiol Nucleophile: The nucleophilicity of the thiol is influenced by its pKa. A lower pKa generally leads to a higher concentration of the more nucleophilic thiolate anion at a given pH.[4]

-

The Catalyst: Base catalysts (e.g., amines) deprotonate the thiol to generate the thiolate. Nucleophilic catalysts (e.g., phosphines) can also initiate the reaction. The choice and concentration of the catalyst significantly impact the reaction rate.[4]

-

The Solvent: Polar aprotic solvents like DMF and DMSO can stabilize the negatively charged intermediates, often leading to higher reaction rates.[5]

The Rise of 3-Cyanoacrylates: Supercharged Michael Acceptors

Among the diverse array of Michael acceptors, 3-cyanoacrylates, such as ethyl 2-cyanoacrylate (the primary component of "super glue"), exhibit exceptionally high reactivity.[6] This heightened electrophilicity stems from the presence of two potent electron-withdrawing groups, a nitrile (-CN) and an ester (-COOR), attached to the α-carbon of the double bond.[3] This unique structural feature dramatically increases the partial positive charge on the β-carbon, making it extremely susceptible to nucleophilic attack.[3]

While direct, side-by-side comparative kinetic data under identical conditions is sparse in the literature due to the rapid polymerization of cyanoacrylates, their reactivity is widely acknowledged to be significantly greater than that of conventional Michael acceptors.[6]

Comparative Kinetic Data

To illustrate the relative reactivities, the following table summarizes representative second-order rate constants for the Michael addition of thiols to various acceptors. It is crucial to note that direct comparisons should be made with caution, as reaction conditions can significantly influence rates.[7]

| Michael Acceptor | Nucleophile | Catalyst | Solvent | Approx. Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |

| Ethyl 2-Cyanoacrylate | Thiol (e.g., N-acetyl-L-cysteine) | Base (e.g., triethylamine) | Acetonitrile | Extremely High (Qualitative) | [6][8] |

| N-Ethylmaleimide | Thiol (e.g., glutathione) | None (pH 7.4) | Aqueous Buffer | ~ 10² - 10³ | [9] |

| Ethyl Acrylate | Thiol (e.g., hexanethiol) | Triethylamine | DMF | ~ 10⁻³ - 10⁻² | [4] |

| Divinyl Sulfone | Thiol (e.g., hexanethiol) | Triethylamine | DMF | ~ 10⁻¹ - 10⁰ | [10] |

Note: The rate for ethyl 2-cyanoacrylate is qualitatively described as "extremely high" due to its rapid polymerization, which complicates precise kinetic measurements of the single addition product.[6] The reaction rate of ethyl vinyl sulfone with hexanethiol is approximately 7 times higher than that of hexyl acrylate under similar conditions.[10][11]

Experimental Protocols for Kinetic Analysis

Accurate kinetic analysis of Michael additions, especially for highly reactive species like 3-cyanoacrylates, requires careful experimental design and execution. The choice of analytical technique is critical and depends on the reaction rate.

UV-Vis Spectrophotometry for Slower Reactions

For moderately paced reactions, UV-Vis spectrophotometry is a convenient and widely used method.[9] The disappearance of the Michael acceptor can be monitored by the decrease in its characteristic absorbance over time.

Workflow for UV-Vis Kinetic Analysis:

Caption: Workflow for kinetic analysis using UV-Vis spectrophotometry.

Detailed Protocol:

-

Preparation of Stock Solutions: Prepare stock solutions of the Michael acceptor (e.g., ethyl acrylate) and the nucleophile (e.g., N-acetyl-L-cysteine) in a suitable buffer or solvent (e.g., acetonitrile).

-

Determination of λmax: Record the UV-Vis spectrum of the Michael acceptor solution to determine the wavelength of maximum absorbance (λmax).

-

Kinetic Run:

-

Place a known volume of the Michael acceptor solution in a quartz cuvette and equilibrate to the desired reaction temperature in the spectrophotometer's cell holder.

-

Initiate the reaction by adding a known volume of the nucleophile and catalyst (if used) and start data acquisition immediately.

-

Monitor the decrease in absorbance at λmax over time.

-

-

Data Analysis: Plot absorbance versus time. The initial rate of the reaction can be determined from the initial slope of this curve. By performing the reaction with varying concentrations of reactants, the order of the reaction and the rate constant can be determined.

Stopped-Flow UV-Vis Spectroscopy for Fast Reactions

For reactions that are complete within seconds or milliseconds, such as those involving 3-cyanoacrylates, conventional UV-Vis is inadequate due to manual mixing limitations. Stopped-flow spectroscopy overcomes this by rapidly mixing the reactants and initiating data acquisition within milliseconds.[12][13]

Workflow for Stopped-Flow Kinetic Analysis:

Caption: Workflow for fast reaction kinetics using stopped-flow UV-Vis.

Detailed Protocol:

-

Instrument Setup: Prepare and prime the stopped-flow instrument with the appropriate solvent.

-

Loading Syringes: Load the Michael acceptor and nucleophile solutions into separate drive syringes of the stopped-flow apparatus.

-

Kinetic Measurement:

-

Initiate the automated sequence, which rapidly pushes the reactants from the syringes into a mixing chamber and then into the observation cell.

-

The flow is abruptly stopped, and the data acquisition (monitoring absorbance change) begins simultaneously.

-

-

Data Analysis: The resulting data (absorbance vs. time) is fitted to pseudo-first-order or second-order kinetic models to extract the rate constants.

Real-Time NMR Spectroscopy

NMR spectroscopy offers a powerful alternative for monitoring reaction kinetics, as it provides structural information and can simultaneously track the disappearance of reactants and the appearance of products.[14] For fast reactions, techniques like rapid injection NMR are necessary.[15]

Workflow for Real-Time NMR Kinetic Analysis:

Caption: Workflow for kinetic analysis using real-time NMR spectroscopy.

Detailed Protocol:

-

Sample Preparation: Prepare a solution of the Michael acceptor in a deuterated solvent in an NMR tube. Add a known amount of an internal standard that does not participate in the reaction.

-

Initial Spectrum: Acquire a reference ¹H NMR spectrum before initiating the reaction.

-

Reaction Initiation and Monitoring:

-

Inject the nucleophile and catalyst (if applicable) into the NMR tube.

-

Immediately begin acquiring a series of ¹H NMR spectra at set time intervals.

-

-

Data Analysis:

-

Process the series of spectra.

-

For each spectrum, integrate the signals corresponding to a reactant and a product, and normalize these integrals to the integral of the internal standard.

-

Plot the concentrations of the reactant and product as a function of time to determine the reaction kinetics.

-

Conclusion: The Strategic Advantage of 3-Cyanoacrylates

The kinetic landscape of Michael acceptors is diverse, with reactivity spanning several orders of magnitude. 3-Cyanoacrylates stand out as exceptionally potent electrophiles due to the synergistic electron-withdrawing effects of the nitrile and ester groups. This high reactivity makes them invaluable for applications requiring rapid bond formation, such as in instant adhesives and fast-curing biomaterials. In the realm of drug discovery, their potent electrophilicity can be harnessed to achieve high rates of covalent target engagement. However, this extreme reactivity also presents challenges, including potential for off-target reactions and rapid polymerization, which must be carefully managed through judicious experimental design.

By understanding the relative kinetics of different Michael acceptors and employing appropriate analytical techniques, researchers can strategically select the optimal acceptor to achieve their desired reaction outcomes, whether it be the rapid and efficient synthesis of a novel material or the precise and selective modification of a biological target.

References

- Google. (2026).

-

García, N., et al. (2022). Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. Molecules, 27(21), 7208. [Link]

-

Van den Begin, J., et al. (2017). Kinetic comparison of equimolar reactions of the thiol (1) and 14... Polymer Chemistry, 8(43), 6645-6655. [Link]

-

Nair, D. P., et al. (2014). The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Tool in Materials Chemistry. Chemistry of Materials, 26(1), 724-744. [Link]

-

Van der Wee, E., et al. (2017). Quantitative First Principles Kinetic Modeling of the Aza-Michael Addition to Acrylates in Polar Aprotic Solvents. The Journal of Organic Chemistry, 82(17), 9026-9038. [Link]

-

Pla-Dalmau, A., et al. (2021). Effects of Thiol Substitution on the Kinetics and Efficiency of Thiol-Michael Reactions and Polymerizations. Macromolecules, 54(7), 3464-3475. [Link]

-

Samuel, H. S., et al. (2024). Cyanoacrylate Chemistry and Polymerization Mechanisms. Progress in Chemical and Biochemical Research, 7(2), 129-142. [Link]

-

Comerford, J. (n.d.). Monitoring Fast Chemical Reactions Using Stopped Flow Kinetics. Agilent Technologies. [Link]

-

Nair, D. P., et al. (2012). Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization. Polymer Chemistry, 3(6), 1443-1447. [Link]

-

Ren, Y., et al. (2021). Determining Michael Acceptor Reactivity from Kinetic, Mechanistic, and Computational Analysis for the Base-catalyzed Thiol-Michael Reaction. ACS Applied Polymer Materials, 3(10), 5143-5152. [Link]

-

Johnson, R. W. (2011). Investigation of Novel Thiol "Click" Reactions. The Aquila Digital Community. [Link]

-

Nowak, P., et al. (2019). Monitoring fast chemical processes by reaction-interrupted excitation transfer (ExTra) NMR spectroscopy. Chemical Science, 10(40), 9296-9301. [Link]

-

Ashenhurst, J. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]

-

Van der Wee, E., et al. (2020). Decomplexation as a rate-limitation in the Thiol-Michael addition of N-acrylamides. Polymer Chemistry, 11(30), 4885-4893. [Link]

-

Lee, S., et al. (2017). Synthesis and degradation behavior of poly(ethyl-cyanoacrylate). Polymer Degradation and Stability, 144, 313-321. [Link]

-

Kolakowski, B. M., & Konermann, L. (2003). Stopping the flow for kinetic studies. Wiley Analytical Science. [Link]

-

Iovine, V., et al. (2022). Synthesis of thia-Michael-Type Adducts between Naphthoquinones and N-Acetyl-L-Cysteine and Their Biological Activity. Molecules, 27(17), 5649. [Link]

-

Foloppe, N., et al. (2019). Mechanistic aspects of thiol additions to Michael acceptors: Insights from computations. Journal of Computational Chemistry, 40(2), 267-280. [Link]

-

Chen, C. T. (2011). Rapid Scan, Stopped‐Flow Kinetics. e-EROS Encyclopedia of Reagents for Organic Synthesis. [Link]

-

Silla, E., et al. (2021). Computational Study of the Addition of Methanethiol to 40+ Michael Acceptors as a Model for the Bioconjugation of Cysteines. The Journal of Organic Chemistry, 86(10), 7041-7050. [Link]

-